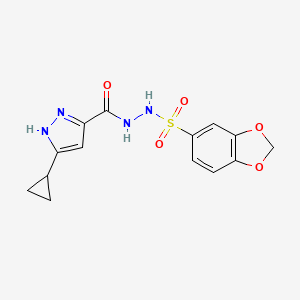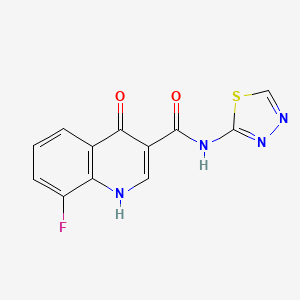![molecular formula C13H14BrN3O3S2 B14942108 4-[4-Bromo-3-(morpholinosulfonyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B14942108.png)
4-[4-Bromo-3-(morpholinosulfonyl)phenyl]-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-Bromo-3-(morpholinosulfonyl)phenyl]-1,3-thiazol-2-amine is a complex organic compound that features a thiazole ring substituted with a bromo-morpholinosulfonyl phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-Bromo-3-(morpholinosulfonyl)phenyl]-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Bromination: The phenyl ring is brominated using bromine or a brominating agent like N-bromosuccinimide.
Sulfonylation: The brominated phenyl ring is then sulfonylated using chlorosulfonic acid or a similar reagent.
Morpholine Substitution: Finally, the sulfonylated intermediate is reacted with morpholine to introduce the morpholinosulfonyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-[4-Bromo-3-(morpholinosulfonyl)phenyl]-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The thiazole ring and the sulfonyl group can participate in oxidation and reduction reactions.
Coupling Reactions: The compound can be used in cross-coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
Substitution: Various substituted thiazole derivatives.
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiazole derivatives.
Coupling: Biaryl thiazole derivatives.
Aplicaciones Científicas De Investigación
4-[4-Bromo-3-(morpholinosulfonyl)phenyl]-1,3-thiazol-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Biological Studies: The compound can be used to study enzyme inhibition and protein interactions.
Material Science: It can be incorporated into polymers and other materials to study their properties.
Chemical Biology: Used in the development of chemical probes for biological systems.
Mecanismo De Acción
The mechanism of action of 4-[4-Bromo-3-(morpholinosulfonyl)phenyl]-1,3-thiazol-2-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as proteins or nucleic acids. The bromine and sulfonyl groups can form strong interactions with these targets, leading to the desired biological effect.
Comparación Con Compuestos Similares
Similar Compounds
4-[4-Chloro-3-(morpholinosulfonyl)phenyl]-1,3-thiazol-2-amine: Similar structure but with a chlorine atom instead of bromine.
4-[4-Methyl-3-(morpholinosulfonyl)phenyl]-1,3-thiazol-2-amine: Similar structure but with a methyl group instead of bromine.
4-[4-Fluoro-3-(morpholinosulfonyl)phenyl]-1,3-thiazol-2-amine: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 4-[4-Bromo-3-(morpholinosulfonyl)phenyl]-1,3-thiazol-2-amine can significantly influence its reactivity and interactions compared to its chloro, methyl, and fluoro analogs. Bromine is larger and more polarizable, which can lead to stronger interactions with biological targets and different reactivity in chemical reactions.
Propiedades
Fórmula molecular |
C13H14BrN3O3S2 |
|---|---|
Peso molecular |
404.3 g/mol |
Nombre IUPAC |
4-(4-bromo-3-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C13H14BrN3O3S2/c14-10-2-1-9(11-8-21-13(15)16-11)7-12(10)22(18,19)17-3-5-20-6-4-17/h1-2,7-8H,3-6H2,(H2,15,16) |
Clave InChI |
CSTZPGHAMJQUGN-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C3=CSC(=N3)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4,7-dimethylquinazolin-2-yl)amino]quinazolin-4(3H)-one](/img/structure/B14942025.png)
![(1E)-1-(4-chlorobenzylidene)-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14942030.png)
![N-[(3,4-dimethoxyanilino)-[(4,6-dimethylpyrimidin-2-yl)amino]methylidene]acetamide](/img/structure/B14942033.png)
![1-[(4-ethoxyphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]prolinamide](/img/structure/B14942036.png)


![7-hydroxy-2-methyl-5-(3,4,5-trimethoxyphenyl)-5,6-dihydropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14942053.png)
![6-(bromomethyl)-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B14942056.png)
![1'-Sec-butyl-5-(3-isopropyl[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL)-3',5'-dimethyl-1'H,2H-3,4'-bipyrazole](/img/structure/B14942078.png)
![3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrrol-2-amine](/img/structure/B14942083.png)
![Ethyl 3-amino-4-cyano-5-ethyl-6-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B14942085.png)
![3,4-dichloro-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide](/img/structure/B14942095.png)

![Methyl {2-[(4,6-dimethylquinazolin-2-yl)amino]-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl}acetate](/img/structure/B14942117.png)
